molecular formula C18H24FN5S B12236814 4-{5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine

4-{5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine

Cat. No.: B12236814
M. Wt: 361.5 g/mol
InChI Key: FUWJCZLBJOFRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine is a complex organic compound that features a thiazole ring, a pyrrolopyrrole structure, and a fluoropyrimidine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound . This intermediate is then subjected to further reactions to introduce the pyrrolopyrrole and fluoropyrimidine moieties under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

4-{5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluoropyrimidine moiety may inhibit nucleic acid synthesis, leading to cytotoxic effects in cancer cells. The compound’s overall biological activity is a result of these interactions and the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug featuring a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole component.

Uniqueness

4-{5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine is unique due to its combination of a thiazole ring, a pyrrolopyrrole structure, and a fluoropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H24FN5S

Molecular Weight

361.5 g/mol

IUPAC Name

5-[[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C18H24FN5S/c1-4-15-17(19)18(21-10-20-15)24-7-13-5-23(6-14(13)8-24)9-16-11(2)22-12(3)25-16/h10,13-14H,4-9H2,1-3H3

InChI Key

FUWJCZLBJOFRPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)CC4=C(N=C(S4)C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.